![molecular formula C12H16O3 B14583280 2-Methyl-4-[(oxolan-2-yl)methoxy]phenol CAS No. 61157-37-7](/img/structure/B14583280.png)
2-Methyl-4-[(oxolan-2-yl)methoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[(oxolan-2-yl)methoxy]phenol is an organic compound with a complex structure that includes a phenol group substituted with a methyl group and an oxolan-2-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(oxolan-2-yl)methoxy]phenol typically involves the reaction of 2-methylphenol with oxirane in the presence of a catalyst to form the oxolan-2-ylmethoxy group. The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(oxolan-2-yl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while substitution reactions may yield various substituted phenols .
Scientific Research Applications
2-Methyl-4-[(oxolan-2-yl)methoxy]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It may be investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(oxolan-2-yl)methoxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-methyl-1,3-dioxolan-2-yl)phenol: Similar in structure but with a different substituent on the phenol ring.
2-Methyl-4-[(tetrahydro-2-furanylmethoxy)phenyl]methanamine: Contains a similar oxolan-2-ylmethoxy group but with an additional amine group.
Uniqueness
2-Methyl-4-[(oxolan-2-yl)methoxy]phenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Properties
CAS No. |
61157-37-7 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-methyl-4-(oxolan-2-ylmethoxy)phenol |
InChI |
InChI=1S/C12H16O3/c1-9-7-10(4-5-12(9)13)15-8-11-3-2-6-14-11/h4-5,7,11,13H,2-3,6,8H2,1H3 |
InChI Key |
YPXRYJXKROVHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


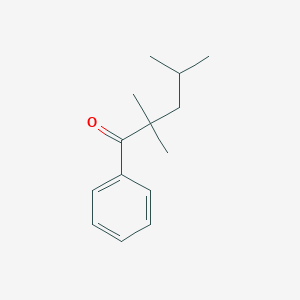
![3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one](/img/structure/B14583201.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)

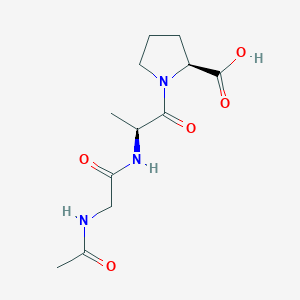
![(7-Oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B14583232.png)
![N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B14583235.png)


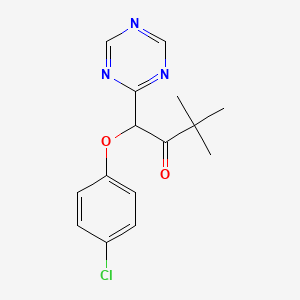
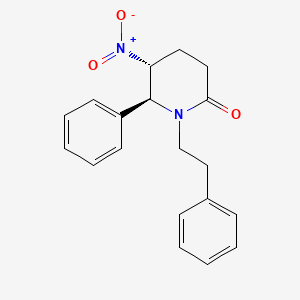
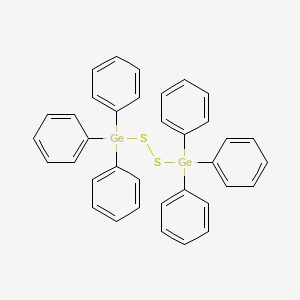
![1,1'-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine](/img/structure/B14583252.png)

